molecular formula C18H19F3N2O3S B2832396 1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE CAS No. 612042-19-0

1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE

Cat. No.: B2832396
CAS No.: 612042-19-0
M. Wt: 400.42
InChI Key: ZQXHWJIKHVTITK-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

The synthesis of 1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the methoxyphenyl and trifluoromethylphenylsulfonyl groups.

  • Synthetic Routes and Reaction Conditions

      Step 1: Synthesis of the piperazine ring, often starting from ethylenediamine and dihaloalkanes under basic conditions.

      Step 2: Introduction of the 4-methoxyphenyl group via nucleophilic substitution reactions, using reagents such as 4-methoxyphenyl halides.

      Step 3: Sulfonylation to attach the 3-(trifluoromethyl)phenylsulfonyl group, typically using sulfonyl chlorides in the presence of a base like pyridine.

  • Industrial Production Methods

    • Industrial production may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.

Chemical Reactions Analysis

1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
  • Reduction

    • Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols or sulfides.
  • Substitution

    • Nucleophilic substitution reactions can occur at the methoxyphenyl or trifluoromethylphenyl groups, using reagents like halides or amines to introduce new functional groups.
  • Common Reagents and Conditions

    • Typical reagents include halides, sulfonyl chlorides, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure desired outcomes.
  • Major Products

    • Products from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block in organic synthesis to create more complex molecules.
    • Studied for its reactivity and potential as a catalyst or reagent in various chemical reactions.
  • Biology

    • Investigated for its potential biological activity, including interactions with enzymes and receptors.
    • Used in the study of biochemical pathways and molecular mechanisms.
  • Medicine

    • Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry

    • Utilized in the development of specialty chemicals and materials.
    • Potential applications in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
  • Pathways Involved

    • It may modulate biochemical pathways related to signal transduction, metabolism, or gene expression, depending on its specific interactions and effects.

Comparison with Similar Compounds

1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine
    • 1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylmorpholine
    • 1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylthiomorpholine
  • Uniqueness

    • The presence of both the methoxyphenyl and trifluoromethylphenylsulfonyl groups in the piperazine ring makes it distinct in terms of its chemical reactivity and potential applications.
    • Its unique structure may confer specific biological activities or chemical properties not found in closely related compounds.

Biological Activity

1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine (referred to as Compound A) is a piperazine derivative notable for its potential biological activities. This compound is of interest in medicinal chemistry due to its structural features that suggest various pharmacological properties, including antimicrobial, anticancer, and neuropharmacological effects.

Chemical Structure and Properties

Compound A can be characterized by its molecular formula C17H18F3N2O2SC_{17}H_{18}F_3N_2O_2S and a molecular weight of approximately 384.4 g/mol. The presence of the trifluoromethyl group and the methoxyphenyl moiety are significant as they can influence the compound's lipophilicity and bioactivity.

PropertyValue
Molecular FormulaC17H18F3N2O2SC_{17}H_{18}F_3N_2O_2S
Molecular Weight384.4 g/mol
SolubilitySoluble in DMSO
LogP3.5

Antimicrobial Activity

Compound A has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it exhibits bactericidal effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

  • Staphylococcus aureus : MIC = 15.625 μg/mL
  • Enterococcus faecalis : MIC = 62.5 μg/mL

These results suggest that Compound A could potentially be developed as an antimicrobial agent, especially for infections caused by resistant strains.

Anticancer Properties

Preliminary studies have indicated that Compound A may possess anticancer properties . In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The IC50 values were determined to be around 10 μM, indicating moderate activity compared to standard chemotherapeutics.

Neuropharmacological Effects

Research into the neuropharmacological effects of piperazine derivatives has suggested that Compound A may influence neurotransmitter systems. It has been shown to interact with serotonin receptors, which could have implications for treating mood disorders or anxiety.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial efficacy of Compound A against clinical isolates.
    • Method : Agar diffusion method was employed to assess zone of inhibition.
    • Results : Compound A showed significant inhibition zones (≥15 mm) against S. aureus and E. coli, suggesting its potential use in treating bacterial infections.
  • Cytotoxicity Assay
    • Objective : To determine the cytotoxic effects of Compound A on cancer cell lines.
    • Method : MTT assay was used to measure cell viability.
    • Results : Significant reduction in cell viability was observed at concentrations above 5 μM, with an IC50 value of 10 μM for breast cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of Compound A can be attributed to its structural components:

  • The trifluoromethyl group enhances lipophilicity and may improve membrane permeability.
  • The methoxyphenyl group is crucial for receptor binding affinity, particularly in neuropharmacological applications.
  • The sulfonamide moiety contributes to its antibacterial properties by inhibiting bacterial folate synthesis.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O3S/c1-26-16-7-5-15(6-8-16)22-9-11-23(12-10-22)27(24,25)17-4-2-3-14(13-17)18(19,20)21/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXHWJIKHVTITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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